5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the triazolopyrimidine class of compounds and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Agents
The structural motif of thiazole, which is present in the compound’s structure, has been associated with a wide range of medicinal properties, including anticancer activity . Thiazole derivatives have been shown to exhibit efficacy against breast cancer cell lines, suggesting that our compound of interest could be explored for its potential antitumor properties .
Antimicrobial and Antiviral Applications
Thiazole derivatives also display antibacterial and antiviral activities . This implies that the compound could be investigated for its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as viruses like Herpes simplex .
OLED Material Design
The [1,2,4]triazolo[4,3-a]pyrimidine structure has been used in the design of efficient light-emitting materials for phosphorescent OLED (Organic Light-Emitting Diode) devices. This application is significant in the field of electronics and display technologies .
Explosive Materials
Some derivatives of [1,2,4]triazolo[4,3-b]pyrimidines have been identified as potential secondary explosives due to their insensitivity to external stimuli and good detonation performance . This suggests that our compound could be modified for applications in the field of materials science, particularly in developing safer explosive materials .
Enzyme Inhibition
The compound’s class has been associated with various enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors . These activities are important in the development of drugs for diseases such as glaucoma and Alzheimer’s disease, respectively .
Future Directions
: Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials : A family of Zn(ii)/Cd(ii) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole) : Synthesis, structure, and fluorescence properties of coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as potential c-met kinase inhibitors . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the activity of its target protein, potentially the c-met kinase . This inhibition could lead to a decrease in the signaling pathways that promote cell growth and survival .
Biochemical Pathways
If the compound acts as a c-met kinase inhibitor, it would affect pathways related to cell growth, survival, and migration . The inhibition of c-Met kinase can disrupt these pathways, potentially leading to a decrease in tumor growth .
Result of Action
If the compound acts as a c-met kinase inhibitor, it could potentially lead to a decrease in tumor growth .
properties
IUPAC Name |
5-propyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-2-5-11-8-12(20)16-13-17-18-14(19(11)13)21-9-10-6-3-4-7-15-10/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXAKOQVSIHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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